2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
Description
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide (CAS 27746-70-9) is a halogenated succinimide derivative with the molecular formula C₁₀H₇Br₂NO₂ (Fig. 1). The compound features a succinimide core substituted with a 3,5-dibromophenyl group at the 2-position and a morpholinomethyl group at the N-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine atoms and enhanced solubility from the morpholine moiety.
Properties
CAS No. |
93553-58-3 |
|---|---|
Molecular Formula |
C15H16Br2N2O3 |
Molecular Weight |
432.11 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
InChI Key |
UVXSFCUFCMUSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Core Succinimide Formation
The synthesis begins with constructing the pyrrolidine-2,5-dione (succinimide) core. A common approach involves reacting succinic anhydride with a primary amine under catalytic conditions:
- Method :
Succinic anhydride (1) is treated with 3,5-dibromoaniline (2) in the presence of a Lewis acid catalyst (e.g., TaCl₅) and hexamethyldisilazane (HMDS) as a dehydrating agent.
Reaction :
$$
\text{Succinic anhydride} + \text{3,5-Dibromoaniline} \xrightarrow{\text{TaCl}_5, \text{HMDS}} \text{3-(3,5-Dibromophenyl)pyrrolidine-2,5-dione} \quad
$$ - Key Conditions :
Comparative Analysis of Synthetic Pathways
Purification and Characterization
- Purification :
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. - Characterization :
- ¹H/¹³C NMR : Peaks for dibromophenyl (δ 7.4–7.6 ppm), morpholine (δ 3.6–3.8 ppm), and succinimide carbonyls (δ 170–175 ppm).
- HRMS : Molecular ion peak at m/z 432.11 (C₁₅H₁₆Br₂N₂O₃).
Optimization Challenges
- Bromine Stability :
Harsh conditions may lead to debromination; mild temperatures are critical. - Morpholine Reactivity : Competing side reactions (e.g., over-alkylation) require stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The succinimide ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic conditions involve the use of hydrochloric acid, while basic conditions involve the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenylsuccinimides with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and reduced forms of the compound.
Hydrolysis: Products include carboxylic acids and corresponding amines.
Scientific Research Applications
Pharmaceutical Applications
1. Enzyme Inhibition:
Research indicates that 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide may function as an enzyme inhibitor. Specifically, it has shown potential in inhibiting histone methyltransferases, which play critical roles in epigenetic regulation and cancer biology. The compound's reactivity is enhanced by the electrophilic nature of the dibromophenyl group, facilitating interactions with nucleophiles.
2. Neuroprotective Properties:
Studies involving related succinimides suggest that this compound may possess neuroprotective effects. For instance, derivatives have been evaluated for their efficacy in models of seizure activity, indicating potential applications in treating epilepsy and other neurological disorders .
Enzyme Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various proteins involved in cellular signaling pathways. These interactions are crucial for understanding the compound's mechanism of action and therapeutic benefits.
Case Studies
- Anticonvulsant Activity: A series of studies have demonstrated the anticonvulsant properties of compounds structurally similar to this compound. For example, derivatives were tested using pentylenetetrazole-induced seizure models in mice, showing significant protective effects compared to control substances like thalidomide .
- Molecular Docking Studies: Molecular docking has been employed to investigate the interactions of these compounds with GABAA receptors, providing insights into their mechanisms of action against seizures .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps that allow for the formation of diverse derivatives with varying biological activities. The methods highlight the versatility available for producing this compound and its analogs.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves its interaction with specific molecular targets. The dibromophenyl group can interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The succinimide core can also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Structure: NDPS substitutes chlorine atoms at the 3,5-positions of the phenyl ring and lacks the morpholinomethyl group (Fig. 2).
- Toxicity : NDPS is a nephrotoxic agricultural fungicide. In Fischer 344 rats, it induces polyuric renal failure via oxidative metabolites (e.g., N-(3,5-dichlorophenyl)-2-hydroxysuccinimide, NDHS) that damage proximal tubules, leading to interstitial nephritis .
- Metabolism : Hepatic cytochrome P450 oxidizes NDPS to NDHS, which undergoes hydrolysis to nephrotoxic acids (2-NDHSA, 3-NDHSA) and sulfate conjugates (R- and S-NSC) . Stereochemistry influences toxicity; R-NDHS is more toxic than S-NDHS .
- Disposition: NDPS achieves higher plasma/tissue concentrations and slower elimination (67% excreted in urine by 48 h) compared to non-toxic analogs like N-(3,5-difluorophenyl)succinimide (DFPS) .
N-(3,5-Difluorophenyl)succinimide (DFPS)
- Structure : DFPS replaces chlorine with fluorine at the phenyl 3,5-positions.
- Non-Toxicity: DFPS is rapidly eliminated (>90% in urine within 24 h) and lacks covalent binding to renal proteins, explaining its non-nephrotoxic profile .
N-(3,5-Dibromophenyl)succinimide
- Structure : Similar to NDPS but with bromine instead of chlorine.
- Data Gap : Specific toxicity studies are absent in the evidence, but bromine’s larger atomic radius and lower electronegativity may alter metabolic stability and protein binding compared to NDPS.
Key Differences in Physicochemical and Toxicological Profiles
| Parameter | NDPS | DFPS | 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide |
|---|---|---|---|
| Halogen Substituents | 3,5-Cl | 3,5-F | 3,5-Br |
| Additional Group | None | None | N-Morpholinomethyl |
| Lipophilicity | Moderate (Cl) | Low (F) | High (Br) + Moderate (morpholine) |
| Metabolic Stability | Oxidized to NDHS (P450) | Rapidly excreted unchanged | Likely slower oxidation due to Br |
| Nephrotoxicity | Severe (proximal tubule damage) | None | Unknown; morpholinomethyl may reduce accumulation |
| Elimination Half-Life | Slow (67% in 48 h) | Fast (>90% in 24 h) | Likely intermediate (Br increases lipophilicity) |
Mechanistic Insights from Analogues
- Role of Halogens : Chlorine in NDPS enhances metabolic activation and covalent binding to renal proteins, while fluorine in DFPS promotes rapid excretion . Bromine’s intermediate properties may result in a balance between metabolic stability and toxicity.
- Morpholinomethyl Group: This substituent in the target compound could increase solubility, reducing renal accumulation compared to NDPS. However, it may also introduce new metabolic pathways (e.g., oxidation of the morpholine ring).
Nephrotoxicity Pathways (Extrapolated from NDPS)
Metabolic Activation : Oxidation of the succinimide ring generates reactive intermediates (e.g., NDHS) that covalently bind to renal proteins .
Proximal Tubule Damage : Metabolites like 2-NDHSA disrupt mitochondrial function, deplete glutathione, and induce oxidative stress .
Inflammatory Response : Sustained damage triggers lymphocyte infiltration and interstitial nephritis .
Biological Activity
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a dibromophenyl group and a morpholinomethyl substituent within a succinimide framework, which is known for its versatility in biological interactions.
Chemical Structure and Properties
The molecular formula of this compound allows it to interact with various biological targets. The presence of the dibromophenyl group increases electrophilicity, facilitating nucleophilic substitution reactions, while the morpholine ring can undergo multiple chemical transformations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
The mechanisms through which this compound exerts its biological effects involve:
- Binding Affinity : Interaction studies indicate that this compound binds to various proteins involved in cellular signaling pathways, crucial for understanding its therapeutic potential.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as α-amylase and α-glucosidase has been documented in related studies, emphasizing its potential utility in managing diabetes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide | Contains an isopropoxy group instead of dibromophenyl | Exhibits neuroprotective effects |
| 1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | Similar succinimide core but lacks bromination | Used in various pharmaceutical applications |
| N-hydroxymethyl-p-isopropoxyphenylsuccinimide | Hydroxymethyl substitution instead of morpholine | Shows anticonvulsant properties |
This table illustrates how variations in substituents can lead to different biological activities and therapeutic applications.
Case Studies and Research Findings
- Histone Methyltransferase Inhibition : A study highlighted the role of similar compounds in inhibiting histone methyltransferases, which are essential for epigenetic modifications linked to cancer progression.
- Neuroprotective Studies : Research involving succinimides has shown promising results in seizure models. For instance, derivatives have been tested for their efficacy against induced seizures in animal models, demonstrating significant protective effects .
- Antioxidant Activity : In vitro studies on related succinimides indicated strong antioxidant activity measured through DPPH and ABTS assays, suggesting potential applications in oxidative stress-related conditions .
Q & A
Q. What synthetic methodologies are reported for 2-(3,5-dibromophenyl)-N-(morpholinomethyl)succinimide, and how is its structural integrity validated?
While direct synthesis routes for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., N-(morpholinomethyl)succinimide derivatives) are synthesized via nucleophilic substitution or condensation reactions. For example:
- Morpholinomethyl group introduction : Reacting succinimide with morpholine derivatives under basic conditions, as seen in similar syntheses .
- Halogenated phenyl coupling : Brominated aryl groups may be introduced via Suzuki-Miyaura coupling using dibromophenyl boronic esters (e.g., 3,5-dibromophenylboronic acid pinacol ester) . Structural validation employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and density functional theory (DFT) calculations to correlate experimental spectroscopic data with theoretical models .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretching in succinimide at ~1700 cm⁻¹) and morpholine ring vibrations .
- UV-Vis spectroscopy : Analyzes electronic transitions influenced by the bromine substituents and π-conjugation .
- X-ray crystallography : Resolves 3D molecular geometry, though crystallization challenges may arise due to bromine’s steric bulk .
- DFT-based vibrational analysis : Validates experimental IR/Raman spectra and predicts electronic properties (e.g., HOMO-LUMO gaps) .
Q. How is preliminary toxicity screening conducted for halogenated succinimide derivatives?
Initial toxicity assessments often use in vivo rodent models (e.g., Fischer 344 or Sprague-Dawley rats) to monitor:
- Biochemical markers : Blood urea nitrogen (BUN), serum creatinine, and kidney weight changes .
- Histopathology : Renal tubular necrosis or glomerular damage observed via microscopy .
- Dose-response studies : Acute toxicity thresholds (e.g., 0.4 mmol/kg for nephrotoxicity in NDPS analogs) .
Advanced Research Questions
Q. What metabolic pathways contribute to the nephrotoxicity of halogenated succinimides, and how do structural modifications (e.g., Br vs. Cl) alter toxicity?
- CYP450-mediated bioactivation : Brominated analogs may undergo hepatic oxidation to reactive intermediates (e.g., epoxides or quinones), similar to N-(3,5-dichlorophenyl)succinimide (NDPS), which forms cytotoxic sulfate conjugates via CYP2E1 .
- Electrophile reactivity : Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance metabolite stability or tissue specificity. For example, NDPS metabolites induce renal cell apoptosis via mitochondrial dysfunction, a mechanism potentially amplified in brominated derivatives .
- Species-specific differences : Gunn rats (UDP-glucuronosyltransferase-deficient) show reduced NDPS toxicity, suggesting glucuronidation as a detoxification pathway .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Simulates binding affinities to enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase (COX), which are implicated in leukotriene-mediated inflammation linked to nephrotoxicity .
- QSAR studies : Correlates bromine’s Hammett σ constants with toxicity profiles to optimize substituent effects .
- ADMET prediction : Estimates bioavailability, cytochrome inhibition, and renal clearance using software like Schrödinger or MOE .
Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models?
Discrepancies arise from:
- Metabolic competency : Isolated renal cells lack hepatic CYP450 activity, necessitating co-culture systems with hepatocytes to replicate in vivo bioactivation .
- Dose timing : Acute vs. chronic exposure models (e.g., NDPS nephrotoxicity onset occurs within 24–48 hours post-administration) .
- Antioxidant modulation : Pretreatment with N-acetylcysteine (NAC) or glutathione (GSH) depleters (e.g., diethyl maleate) clarifies oxidative stress contributions .
Q. How does halogen substitution (Br vs. Cl) influence the anti-androgenic or anti-inflammatory activity of succinimide derivatives?
- Receptor binding : Bromine’s steric bulk may enhance androgen receptor (AR) antagonism, as seen in NDPS analogs showing anti-androgenic effects in vitro .
- Leukotriene modulation : Brominated derivatives could inhibit 5-LOX more potently than chlorinated analogs, reducing leukotriene C4/D4-driven renal vasoconstriction .
- Comparative studies : Parallel testing of Cl- and Br-substituted analogs in AR/COX reporter assays is recommended .
Methodological Notes
- Toxicity studies : Prioritize Fischer 344 rats for renal susceptibility and include CYP450 inhibitors (e.g., disulfiram) to validate metabolic pathways .
- Synthetic optimization : Explore Pd-catalyzed cross-coupling for regioselective bromine substitution .
- Data validation : Cross-reference DFT predictions with experimental crystallography to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
